molecular formula C6H4Cl2 B1664543 1,3-Dichlorobenzene CAS No. 541-73-1

1,3-Dichlorobenzene

Cat. No. B1664543
Key on ui cas rn: 541-73-1
M. Wt: 147 g/mol
InChI Key: ZPQOPVIELGIULI-UHFFFAOYSA-N
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Patent
US05001290

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17]>>[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[CH:5]=1.[CH:16]1[C:15]([Cl:3])=[CH:14][CH:13]=[C:12]([Cl:17])[CH:11]=1.[Cl:10][C:11]1[C:12]([Cl:17])=[C:13]([Cl:3])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the column temperature (130° C. isothermal for 30 mins)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC=C1)Cl
Name
Type
product
Smiles
C1=CC(=CC=C1Cl)Cl
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05001290

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17]>>[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[CH:5]=1.[CH:16]1[C:15]([Cl:3])=[CH:14][CH:13]=[C:12]([Cl:17])[CH:11]=1.[Cl:10][C:11]1[C:12]([Cl:17])=[C:13]([Cl:3])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the column temperature (130° C. isothermal for 30 mins)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC=C1)Cl
Name
Type
product
Smiles
C1=CC(=CC=C1Cl)Cl
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05001290

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17]>>[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[CH:5]=1.[CH:16]1[C:15]([Cl:3])=[CH:14][CH:13]=[C:12]([Cl:17])[CH:11]=1.[Cl:10][C:11]1[C:12]([Cl:17])=[C:13]([Cl:3])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the column temperature (130° C. isothermal for 30 mins)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC=C1)Cl
Name
Type
product
Smiles
C1=CC(=CC=C1Cl)Cl
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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